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Compound of Interest

Compound Name: 2,6-Dibromo-4-tert-butylphenol

Cat. No.: B1580580

An In-Depth Technical Guide to the Solubility of 2,6-Dibromo-4-tert-butylphenol in Organic
Solvents A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in
Application

2,6-Dibromo-4-tert-butylphenol is a substituted phenolic compound characterized by a bulky
hydrophobic tert-butyl group and two electron-withdrawing bromine atoms on its aromatic ring.
[1] This structure imparts a unique combination of steric hindrance, lipophilicity, and chemical
reactivity, making it a valuable intermediate in organic synthesis and a potential additive in
polymer formulations.[1] In the context of drug discovery and development, understanding the
solubility of such molecules is a cornerstone of success. Poor solubility can impede reliable
results in biological screening, complicate purification processes, and present significant
hurdles in formulating effective delivery systems.[2]

This technical guide serves as a comprehensive resource on the solubility of 2,6-Dibromo-4-
tert-butylphenol. As precise quantitative solubility data for this compound is not widely
published, this document focuses on two critical areas:

o Athorough analysis of the molecule's physicochemical properties to predict its solubility
profile across different classes of organic solvents.
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o Adetailed, validated experimental protocol for determining its thermodynamic solubility,
enabling researchers to generate precise and reliable data tailored to their specific
applications.

Physicochemical Properties & Molecular Structure
Analysis

A molecule's solubility is fundamentally governed by its structure. The key properties of 2,6-
Dibromo-4-tert-butylphenol are summarized below, followed by an analysis of its structural
features.

Table 1: Physicochemical Properties of 2,6-Dibromo-4-tert-butylphenol

Property Value Source(s)
CAS Number 98-22-6 [3]
Molecular Formula C10H12Br20 [3]
Molecular Weight 308.01 g/mol [3]
Appearance Off-white solid [1][4]
Melting Point 70-71°C [4]

Boiling Point ~256 °C [4]

Structural Analysis:

The solubility behavior of 2,6-Dibromo-4-tert-butylphenol is a direct consequence of the
interplay between its three key functional components:

e Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor
and acceptor. It is the primary driver for solubility in polar, protic solvents.

o Tert-butyl Group (-C(CHs)3): This is a large, non-polar (lipophilic) group. It contributes
significant steric bulk and enhances solubility in non-polar, hydrocarbon-based solvents. Its
presence is a major reason for the compound's low solubility in water.[1]
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e Bromo Substituents (-Br): The two bromine atoms are electronegative, contributing to the
molecule's overall dipole moment. They also increase the molecular weight and surface
area, which can negatively impact solubility by strengthening the crystal lattice energy that
must be overcome for dissolution to occur.

Theoretical Principles and Predicted Solubility
Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute
dissolves best in a solvent that has a similar polarity and intermolecular force profile. Based on
the structural analysis, we can predict the solubility behavior of 2,6-Dibromo-4-tert-
butylphenol.

e Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen
bonding with the phenolic hydroxyl group. Therefore, good solubility is expected. Structurally
similar compounds like 2,6-Di-tert-butylphenol are known to be soluble in alcohol.[5]

o Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have strong
dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar
regions of the molecule. High solubility is predicted, particularly in solvents like acetone, as
has been noted qualitatively in the literature.[4]

» Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be a trade-off.
The large, lipophilic tert-butyl group and the benzene ring favor interaction with non-polar
solvents. However, the polar hydroxyl and bromo groups are energetically unfavorable in
such environments. Therefore, moderate to low solubility is expected. The analogous
compound 2,6-Di-tert-butyl-4-methylphenol (BHT) is freely soluble in toluene, suggesting the
bulky alkyl groups can drive solubility in aromatic non-polar solvents.[6]

» Water: As a highly polar, hydrogen-bonding solvent, water will interact poorly with the large,
hydrophobic regions of the molecule. As confirmed by multiple sources, the compound is
expected to have very low water solubility.[1]

Standardized Protocol for Experimental Solubility
Determination
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To move beyond prediction and obtain actionable, quantitative data, a robust experimental
method is required. The shake-flask method is the gold standard for determining
thermodynamic equilibrium solubility, which is the most relevant measure for formulation and
development.[7] This method ensures that the solvent is fully saturated with the solute,
providing a true measure of its maximum concentration at a given temperature.[8]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method, from preparation to
final analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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